Home > Products > Screening Compounds P97072 > Pentamethylcyclopentadienylrhenium tricarbonyl
Pentamethylcyclopentadienylrhenium tricarbonyl - 12130-88-0

Pentamethylcyclopentadienylrhenium tricarbonyl

Catalog Number: EVT-1185787
CAS Number: 12130-88-0
Molecular Formula: C13H15O3Re
Molecular Weight: 405.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pentamethylcyclopentadienylrhenium tricarbonyl is a compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound, which features a rhenium metal center bound to a pentamethylcyclopentadienyl ligand and three carbonyl groups, serves as a versatile starting point for the synthesis of novel organorhenium compounds. The interest in this compound and its derivatives spans across multiple disciplines, including medicinal chemistry, materials science, and catalysis.

1. fac-Re(CO)3(NN)(CTZ)

    • These compounds displayed activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. []
  • Relevance: The core structural motif of a rhenium(I) center coordinated to three carbonyl ligands and a bidentate aromatic nitrogen-containing ligand is shared with pentamethylcyclopentadienylrhenium tricarbonyl. The variation lies in the ancillary ligands; fac-Re(CO)3(NN)(CTZ) incorporates a monodentate clotrimazole and a modified phenanthroline, highlighting the versatility of this system for incorporating diverse functionalities. []

2. fac-Re(CO)3(NN)(KTZ)

    • "KTZ" stands for the antifungal ketoconazole. []
  • Relevance: This compound reinforces the structural theme found in fac-Re(CO)3(NN)(CTZ) and its relation to pentamethylcyclopentadienylrhenium tricarbonyl. The presence of ketoconazole instead of clotrimazole demonstrates the potential for fine-tuning biological activity through modifications to the monodentate ligand within this framework. []

    Compound Description: This rhenium(I) tricarbonyl complex, specifically denoted as "Compound 1" in the source, exhibits potent in vitro anticancer activity. Mechanistic studies suggest its activity differs from that of platinum-based drugs. []

    Relevance: This compound shares the Re(CO)3 core and the use of a 1,10-phenanthroline-based bidentate ligand with pentamethylcyclopentadienylrhenium tricarbonyl. The key difference is the replacement of the cyclopentadienyl ligand with a more labile aqua ligand. This substitution likely impacts the complex's reactivity and biological behavior significantly. []

    Compound Description: This complex incorporates the radioisotope technetium-99m (99mTc) into a tricarbonyl core, using procainamide as a ligand. It was investigated as a potential cardiac imaging agent due to its high heart absorption in mice. []

    Relevance: While the metal center differs (Tc instead of Re), this compound highlights the broader use of Group 7 transition metals in forming medicinally relevant tricarbonyl complexes. The presence of procainamide as a ligand, compared to the cyclopentadienyl in pentamethylcyclopentadienylrhenium tricarbonyl, demonstrates the flexibility in ligand choice for influencing biodistribution and targeting. []

5. fac-Re(CO)3(dip)2L2 (where L = 4,4'-azopyridine (ReN) or 4,4'-dithiodipyridine (ReS))

    Compound Description: This set of binuclear rhenium(I) tricarbonyl complexes employs 4,7-diphenyl-1,10-phenanthroline (dip) as the primary bidentate ligand. The bridging "L" ligand introduces either an azo (ReN) or disulfide (ReS) functionality. Both complexes demonstrated in vitro anticancer activity and the ability to target mitochondria within cells. []

    Relevance: These binuclear complexes provide an example of structural expansion upon the core rhenium(I) tricarbonyl unit found in pentamethylcyclopentadienylrhenium tricarbonyl. The use of bridging ligands and the incorporation of redox-active azo and disulfide groups highlight strategies for tailoring the reactivity and biological effects of these complexes. []

    Compound Description: This represents a class of rhenium(I) tricarbonyl complexes featuring bidentate N-heterocyclic carbene (NHC) ligands (N^NHC), typically conjugated to a heterocycle like pyridine or quinoline. These complexes generally emit blue-shifted luminescence compared to analogous diimine complexes and exhibit photochemical ligand exchange reactions. []

    Relevance: The use of NHC ligands in place of the cyclopentadienyl ligand in pentamethylcyclopentadienylrhenium tricarbonyl showcases a significant alteration in electronic and steric properties around the metal center. This class of complexes exemplifies how ligand modifications can dramatically influence photophysical and photochemical behavior. []

Applications in Various Fields

Medicinal Research

In medicinal research, pentacyclic triterpenoids, which share a structural resemblance to pentamethylcyclopentadienylrhenium tricarbonyl due to their cyclic nature, have been extensively studied for their pharmacological activities. These compounds have shown promise in the treatment of diabetes and diabetic complications, exhibiting effects on glucose absorption, glucose uptake, insulin secretion, and diabetic vascular dysfunction1. Additionally, they have been evaluated as inhibitors of glycogen phosphorylase, a key enzyme in glucose metabolism, with the potential to act as antidiabetic agents2. Furthermore, pentacyclic triterpenoids have demonstrated anticancer properties by modulating tumor-related signaling pathways, affecting cell cycle arrest, apoptosis, and autophagy3.

Cancer Therapy

The structural analogs of pentamethylcyclopentadienylrhenium tricarbonyl, particularly pentacyclic triterpenes of the lupane, oleanane, and ursane groups, have been explored as tools in cancer therapy. These compounds target various aspects of cancer treatment, including the tumor microenvironment, angiogenesis, immune response, chronic inflammation, and redifferentiation of dedifferentiated cancer cells6. Their multifaceted modes of action and potential for multitarget therapy make them attractive candidates for further development in oncology.

Synthesis and Drug Development

The design and synthesis of pentacyclic triterpene conjugates, inspired by the structure of pentamethylcyclopentadienylrhenium tricarbonyl, have led to the creation of compounds with improved pharmacological profiles and selective cytotoxicity against cancer cells. These conjugates have been used to target specific proteins or cellular organelles, visualize the compounds within living cells, and identify target proteins to elucidate their mechanisms of action5. The development of these conjugates has significant implications for the treatment of cancer and viral infections, as well as for understanding the molecular basis of the pharmacological effects of pentacyclic triterpenes5.

Overview

Pentamethylcyclopentadienylrhenium tricarbonyl is a coordination compound that features a rhenium center coordinated to three carbon monoxide ligands and a pentamethylcyclopentadienyl ligand. This compound belongs to the class of organometallic complexes, which are characterized by the presence of metal-carbon bonds. The unique structure and properties of pentamethylcyclopentadienylrhenium tricarbonyl make it a subject of interest in various fields, including catalysis and materials science.

Source

The primary source of information about pentamethylcyclopentadienylrhenium tricarbonyl comes from scientific literature, including articles focusing on its synthesis, characterization, and applications in catalysis and organic reactions. Notable studies have been published in journals such as the Journal of Organometallic Chemistry and the Journal of the American Chemical Society .

Classification

Pentamethylcyclopentadienylrhenium tricarbonyl is classified as an organometallic compound due to the presence of both organic ligands (the pentamethylcyclopentadienyl group) and a transition metal (rhenium). It is specifically categorized under rhenium carbonyl complexes, which are known for their diverse reactivity and utility in synthetic chemistry.

Synthesis Analysis

Methods

The synthesis of pentamethylcyclopentadienylrhenium tricarbonyl typically involves the reaction of rhenium precursors with carbon monoxide in the presence of pentamethylcyclopentadiene. One common method includes the use of rhenium halides or oxides as starting materials, which are treated with carbon monoxide under specific conditions to facilitate the formation of the desired complex.

Technical Details

A typical synthesis procedure may involve the following steps:

  1. Reagents: Rhenium halide (e.g., rhenium trichloride) and pentamethylcyclopentadiene.
  2. Reaction Conditions: The reactants are heated under an inert atmosphere (usually nitrogen or argon) while introducing carbon monoxide gas.
  3. Isolation: The product is usually isolated by filtration or crystallization from suitable solvents, yielding pentamethylcyclopentadienylrhenium tricarbonyl in high purity .
Molecular Structure Analysis

Structure

Pentamethylcyclopentadienylrhenium tricarbonyl has a distinctive molecular structure characterized by:

  • A central rhenium atom.
  • Three carbon monoxide ligands arranged in a facial configuration.
  • A pentamethylcyclopentadienyl ligand that provides steric bulk and electronic stabilization.

Data

The molecular formula of pentamethylcyclopentadienylrhenium tricarbonyl is C10H15O3Re\text{C}_{10}\text{H}_{15}\text{O}_3\text{Re}. The crystal structure has been analyzed using techniques such as X-ray diffraction, revealing bond lengths and angles that indicate strong metal-ligand interactions .

Chemical Reactions Analysis

Reactions

Pentamethylcyclopentadienylrhenium tricarbonyl participates in various chemical reactions, including:

  • Carbon-Hydrogen Activation: It can activate C-H bonds in alkenes, leading to allyl hydrido derivatives.
  • Ligand Substitution Reactions: The carbon monoxide ligands can be replaced by other ligands under specific conditions, altering the reactivity and properties of the complex.

Technical Details

The reactivity of pentamethylcyclopentadienylrhenium tricarbonyl is influenced by its electronic structure, which allows it to engage in both nucleophilic and electrophilic processes. Studies have shown that variations in reaction conditions can lead to different products, showcasing its versatility as a reagent .

Mechanism of Action

Process

The mechanism by which pentamethylcyclopentadienylrhenium tricarbonyl functions typically involves:

  1. Coordination: The complex coordinates with substrates through its active sites (carbon monoxide ligands).
  2. Activation: The electronic properties of rhenium facilitate the activation of C-H bonds or other functional groups.
  3. Product Formation: Following activation, new bonds are formed, leading to the generation of various organic products.

Data

Kinetic studies indicate that the rate of reaction can be significantly affected by factors such as temperature, solvent choice, and concentration of substrates .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Pentamethylcyclopentadienylrhenium tricarbonyl typically appears as a yellow crystalline solid.
  • Solubility: It is soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemical Properties

  • Stability: The complex exhibits stability under inert atmospheric conditions but may decompose upon exposure to moisture or air.
  • Reactivity: It readily participates in substitution reactions due to the presence of reactive carbon monoxide ligands.

Relevant data include melting points, boiling points, and spectroscopic characteristics obtained through infrared spectroscopy and nuclear magnetic resonance analysis .

Applications

Scientific Uses

Pentamethylcyclopentadienylrhenium tricarbonyl has several applications in scientific research:

  • Catalysis: It serves as a catalyst for various organic transformations, including alkene metathesis and hydrogenation reactions.
  • Material Science: Its unique properties make it suitable for developing novel materials with specific electronic or optical characteristics.
  • Biological Studies: Emerging research explores its potential biological activities, including antioxidant properties .
Introduction to Pentamethylcyclopentadienylrhenium Tricarbonyl

Historical Development of Cyclopentadienylrhenium Complexes

The chemistry of cyclopentadienylrhenium tricarbonyl derivatives emerged in parallel with organometallic synthesis advances during the mid-20th century. Initial efforts focused on unsubstituted cyclopentadienylrhenium tricarbonyl (CpRe(CO)₃), but its limited steric protection and susceptibility to decomposition prompted investigations into ring-substituted analogues. The pentamethylcyclopentadienyl (Cp*) variant gained prominence due to the steric bulk and enhanced electron-donating capacity imparted by methyl groups, which significantly improved complex stability and versatility [2].

A pivotal driver for CpRe(CO)₃ development was its role as a non-radioactive surrogate for technetium-99m (⁹⁹ᵐTc) radiopharmaceuticals. Rhenium and technetium share nearly identical ionic radii, coordination preferences, and oxidation state chemistry, allowing Re complexes to model Tc behavior without radioactivity hazards. This surrogate strategy proved critical in designing targeted imaging agents, particularly for estrogen receptor (ER)-positive cancers. Research demonstrated that CpRe(CO)₃ complexes could be integrated into ER-binding pharmacophores while maintaining receptor affinity—overcoming prior limitations of pendant metal chelates that suffered from low binding or instability [2]. Key milestones include:

Table 1: Historical Advancements in CpRe(CO)₃ Chemistry*

PeriodDevelopmentSignificance
1980s–1990sSynthesis of substituted CpRe(CO)₃ complexes via CpLi routesEnabled modular ligand functionalization for steric/electronic tuning
Early 2000sApplication as ER-binding agents (e.g., complex with 23% estradiol affinity)Validated "integrated design" for organometallic radiopharmaceuticals
2010s–PresentStructural studies via PDB (e.g., Re-protein coordination analysis)Revealed bonding modes relevant to in vivo stability and targeting

This evolution underscores a transition from exploratory synthesis to biological application, where Cp*Re(CO)₃ serves as a scaffold for therapeutic and diagnostic agents [2] [4].

Structural and Electronic Significance of the Pentamethylcyclopentadienyl Ligand

The Cp* ligand (η⁵-C₅Me₅) in CpRe(CO)₃ is distinguished from unsubstituted cyclopentadienyl (Cp) by its enhanced steric profile and electron-donating capability. X-ray crystallography confirms a sandwich structure where the Cp ring coordinates η⁵ to rhenium, with average Re-C(Cp) bond lengths of ~2.30 Å—slightly shorter than in Cp analogues due to reduced ring tilt [5]. The methyl groups extend radially, creating a protective hydrophobic envelope that shields the metal center from nucleophilic attack or oxidation. This steric shield is quantified by the ligand cone angle (~170° for Cp vs. ~110° for Cp), which impedes ligand substitution and enhances kinetic inertness [1] [5].

Electronically, methyl substitution raises the HOMO energy of the Cp ring, increasing electron density at rhenium. Spectroscopic and computational analyses reveal:

  • Higher ν(CO) frequencies (2,030–1,980 cm⁻¹) in CpRe(CO)₃ versus Cp analogues, indicating stronger π-backbonding due to electron-rich Re.
  • Reduced electrophilicity at the metal center, facilitating stability in aqueous and aerobic conditions.
  • Conformational rigidity that minimizes structural distortion during substitution reactions.

Table 2: Structural Parameters of CpRe(CO)₃ vs. Analogues*

ParameterCp*Re(CO)₃CpRe(CO)₃FormylCpRe(CO)₃
Avg. Re-C(Cp) (Å)2.302.352.34
C-O bond length (Å)1.14–1.161.15–1.171.14–1.18
ν(CO) (cm⁻¹)2,030–1,9802,020–1,9702,025–1,975

The Cp* ligand thus enables precise stereo-electronic control, making Cp*Re(CO)₃ a robust platform for synthesizing derivatives with tailored reactivity [1] [5].

Role of the Tricarbonyl Core in Stabilizing Low-Valent Rhenium Centers

The fac-Re(CO)₃ fragment in Cp*Re(CO)₃ is fundamental to stabilizing rhenium in the +1 oxidation state. This low-valent configuration is achieved through synergistic σ-donation and π-backbonding:

  • CO ligands act as strong π-acceptors, depopulating electron-rich rhenium orbitals and mitigating oxidation.
  • The Cp* ligand provides six electrons via η⁵-coordination, while three CO ligands contribute six electrons (two each), satisfying the 18-electron rule for Re(I).

Infrared and X-ray absorption spectra confirm extensive backbonding into CO π* orbitals, evidenced by:

  • Low ν(CO) frequencies (1,980–2,030 cm⁻¹) relative to free CO (2,143 cm⁻¹).
  • Short Re-C(CO) bonds (~1.90 Å), indicating strong covalent character.

This electronic balance confers remarkable thermal and oxidative stability, allowing CpRe(CO)₃ to withstand conditions that degrade analogous non-carbonyl complexes. In radiopharmaceutical contexts, the *fac-Re(CO)₃ core mimics the coordination sphere of technetium-99m tricarbonyl ([⁹⁹ᵐTc(CO)₃]⁺), enabling direct translation of Re complexes to Tc imaging agents. Protein Data Bank analyses reveal that Re(CO)₃ cores bind biomolecules via:

  • Histidine coordination (N-donor).
  • Carboxylate interactions (O-donor).
  • Hydrophobic encapsulation within protein pockets.

Such interactions underpin the in vivo stability and target specificity of Re-based probes [4].

Properties

CAS Number

12130-88-0

Product Name

Pentamethylcyclopentadienylrhenium tricarbonyl

Molecular Formula

C13H15O3Re

Molecular Weight

405.46 g/mol

InChI

InChI=1S/C10H15.3CO.Re/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;;;;

InChI Key

RMZUPTPNMRTTKD-UHFFFAOYSA-N

SMILES

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]

Canonical SMILES

CC1=C([C](C(=C1C)C)C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Re]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.